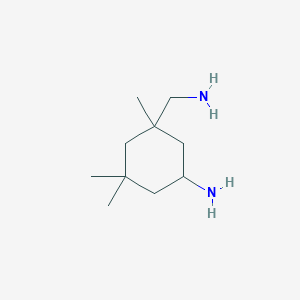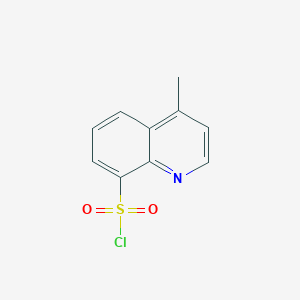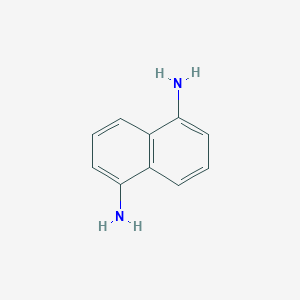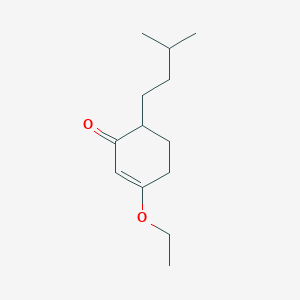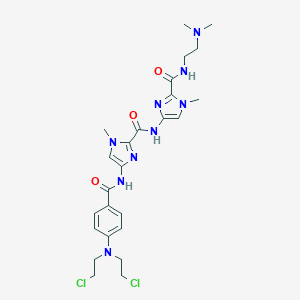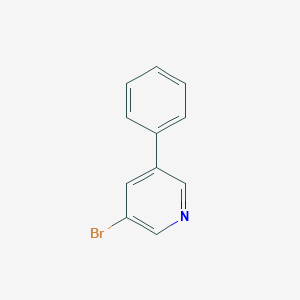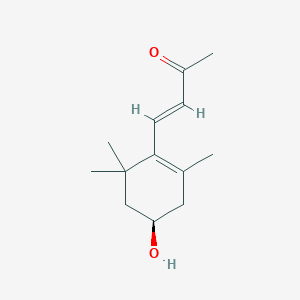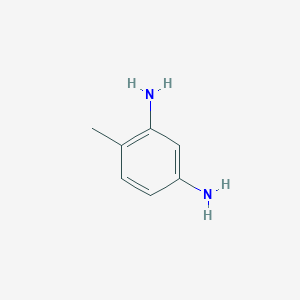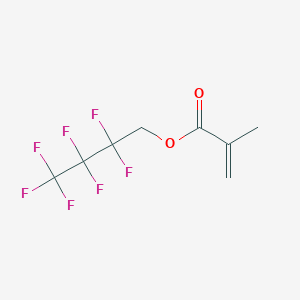![molecular formula C8H14FNO2 B122856 tert-butyl N-[trans-2-fluorocyclopropyl]carbamate CAS No. 143840-33-9](/img/structure/B122856.png)
tert-butyl N-[trans-2-fluorocyclopropyl]carbamate
Overview
Description
Tert-butyl N-[trans-2-fluorocyclopropyl]carbamate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound, also known as fluoro-carbamate, is a highly potent and selective inhibitor of serine hydrolases.
Scientific Research Applications
Tert-butyl N-[trans-2-fluorocyclopropyl]carbamate has been extensively studied for its potential applications in scientific research. One of the main areas of interest is in the field of proteomics, where it is used as a tool to study the function and activity of serine hydrolases. It has been shown to be a highly specific inhibitor of these enzymes, making it a valuable tool for identifying their substrates and studying their biological functions.
Mechanism Of Action
The mechanism of action of tert-butyl N-[trans-2-fluorocyclopropyl]carbamate involves the covalent modification of the active site serine residue of serine hydrolases. This results in the irreversible inhibition of the enzyme, as the modified serine residue cannot be restored to its original state. The inhibition is highly selective, as the compound only reacts with serine hydrolases and not other classes of enzymes.
Biochemical And Physiological Effects
Tert-butyl N-[trans-2-fluorocyclopropyl]carbamate has been shown to have a range of biochemical and physiological effects. Inhibition of serine hydrolases can lead to changes in lipid metabolism, inflammation, and neurotransmitter signaling. In addition, the compound has been shown to have anti-inflammatory and analgesic effects in animal models.
Advantages And Limitations For Lab Experiments
The advantages of using tert-butyl N-[trans-2-fluorocyclopropyl]carbamate in lab experiments include its high potency and selectivity for serine hydrolases, making it a valuable tool for studying these enzymes. However, the irreversible nature of the inhibition can also be a limitation, as it may not be suitable for studying the dynamic regulation of enzyme activity.
Future Directions
There are several future directions for the study of tert-butyl N-[trans-2-fluorocyclopropyl]carbamate. One area of interest is in the development of more selective inhibitors for specific serine hydrolases. Another direction is in the application of the compound in the study of neurological disorders, where serine hydrolases have been implicated in the pathology of diseases such as Alzheimer's and Parkinson's. Finally, the compound may also have potential therapeutic applications, particularly in the treatment of inflammatory and pain-related disorders.
Conclusion
In conclusion, tert-butyl N-[trans-2-fluorocyclopropyl]carbamate is a highly potent and selective inhibitor of serine hydrolases that has significant potential for scientific research applications. Its unique properties make it a valuable tool for studying the function and activity of these enzymes, and it may also have potential therapeutic applications in the future. Further research is needed to fully explore the potential of this compound and its derivatives.
properties
IUPAC Name |
tert-butyl N-[(1R,2R)-2-fluorocyclopropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO2/c1-8(2,3)12-7(11)10-6-4-5(6)9/h5-6H,4H2,1-3H3,(H,10,11)/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSDKMQGCVVQBV-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[trans-2-fluorocyclopropyl]carbamate | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione](/img/structure/B122778.png)
